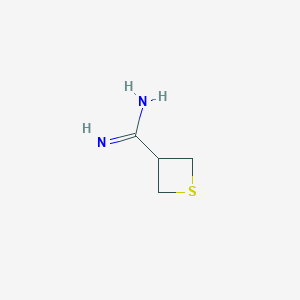

Thietane-3-carboximidamide

Description

Properties

Molecular Formula |

C4H8N2S |

|---|---|

Molecular Weight |

116.19 g/mol |

IUPAC Name |

thietane-3-carboximidamide |

InChI |

InChI=1S/C4H8N2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H3,5,6) |

InChI Key |

ICEOZZNVJCJAQR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement and Ring Closure

Method Overview:

This approach involves the nucleophilic attack on halogenated or sulfonated precursors to form the strained four-membered ring. A typical route uses 1,3-dihaloalkanes or disulfonates reacting with sodium sulfide to induce cyclization, forming thietanes.

- 1,3-dihaloalkanes or disulfonates

- Sodium sulfide

- Reflux in ethanol or aqueous media

- Moderate to high

Research Reference:

Beilstein Journal of Organic Chemistry, 2020

- Straightforward, high-yielding, suitable for various substitutions

- Compatible with different functional groups

- Steric hindrance can impede substitution in heavily substituted systems

Intramolecular Nucleophilic Cyclization

Method Overview:

This involves converting γ-mercaptoalkanols or 1,3-diols into thietanes via intramolecular nucleophilic attack facilitated by phosphines or disulfide reagents.

- γ-mercaptoalkanols, phosphines, dibenzoxazol-2-yl disulfide

- Mild to moderate heating in organic solvents

- Good

Research Reference:

Beilstein Journal of Organic Chemistry, 2020

- Mild conditions, high selectivity

- Requires specific precursor structures

Ring Expansion of Thiiranes

Method Overview:

Thiiranes (epithioalkanes) undergo nucleophilic ring expansion with amines or carbenoids, leading to thietanes.

- Thiiranes

- Nucleophiles (amines, carbenoids)

- Room temperature to moderate heating

- Variable

Research Reference:

Wiley, 2020

- Allows for structural diversity

- Variable yields, dependent on substrate reactivity

Photochemical [2+2] Cycloaddition (Thia-Paternò–Büchi Reaction)

Method Overview:

UV irradiation of thiones or thioamides with olefins results in cycloaddition, forming thietanes.

- Thiones or thioamides

- Olefins

- UV light, organic solvents

- Good to excellent

Research Reference:

Beilstein Journal of Organic Chemistry, 2020

- High selectivity, mild conditions

- Requires UV equipment, limited substrate scope

Stepwise Displacement Using Thiourea

Method Overview:

A multistep process involving halogenated oxetanes, thiourea, and basic conditions to form thietanes.

- 3,3-bis(chloromethyl)oxetane

- Thiourea

- KOH

- Heating in ethanol with base

- Moderate

Research Reference:

Beilstein Journal of Organic Chemistry, 2020

- Good for specific functionalizations

- Multistep, less efficient for complex substitutions

The synthesis of thietane-3-carboximidamide is achievable via multiple pathways, each suited to different precursor availability and desired substitution patterns. Nucleophilic displacement and intramolecular cyclization are the most straightforward, offering high yields and functional group tolerance. Ring expansion of thiiranes provides structural diversity, although yields can be variable. Photochemical cycloaddition offers high selectivity and mild conditions, making it suitable for complex molecules. The multistep displacement approach using thiourea, while less efficient, allows for targeted functionalization of specific precursors.

Recent advances emphasize the importance of selecting synthetic routes based on substrate complexity, desired substitution, and scalability. The development of greener, more sustainable methods remains a key research focus, with ongoing efforts to optimize reaction conditions and expand substrate scope.

Chemical Reactions Analysis

Thietane-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium monothiocarbamates, which act as sulfur nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 2-(1-haloalkyl)oxiranes with ammonium monothiocarbamates can yield thietane-3-ol derivatives .

Scientific Research Applications

Thietane-3-carboximidamide has several scientific research applications. In the field of chemistry, it serves as an important intermediate for the synthesis of sulfur-containing acyclic and heterocyclic compounds . In biology and medicine, thietane derivatives have been studied for their potential antiviral, anticancer, and insecticidal properties . Additionally, thietanes are used as building blocks in organic synthesis for the preparation of various biologically active compounds .

Mechanism of Action

The mechanism of action of Thietane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as nucleophilic substitution and cycloaddition . These reactions enable the compound to interact with biological molecules and exert its effects.

Comparison with Similar Compounds

Key Observations:

Structural Complexity: this compound’s thietane ring confers conformational rigidity, which may enhance target binding specificity compared to the linear 3-methoxy derivative .

Functional Group Diversity :

- The carboximidamide group in all three compounds enables hydrogen bonding and ionic interactions, critical for pharmacological activity.

- The methoxy group in the 3-methoxy derivative may improve solubility but reduce metabolic stability compared to the thietane-based analog .

Pharmacological Potential: this compound derivatives are prioritized in drug discovery due to their balanced molecular weight and heterocyclic architecture, which are favorable for CNS penetration and enzyme inhibition . The bicyclic compound’s larger structure may suit applications in neurology, though synthetic complexity could hinder scalability .

Biological Activity

Thietane-3-carboximidamide is a sulfur-containing heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed analysis of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Overview of this compound

Chemical Properties:

- Molecular Formula: CHNS

- Molecular Weight: 116.19 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1C(CS1)C(=N)N

This compound belongs to the class of thietanes, which are characterized by their four-membered ring structure containing sulfur. This unique configuration contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound exhibits several mechanisms:

- Antiviral Properties: Thietane derivatives have shown potential in inhibiting viral replication through interference with viral enzymes and host cell pathways.

- Anticancer Activity: Research indicates that this compound may disrupt microtubule dynamics, leading to apoptosis in cancer cells. This is particularly relevant for multi-drug resistant cell lines .

- Insecticidal Effects: The compound has been evaluated for its efficacy against various insect pests, suggesting a role in agricultural applications.

Anticancer Activity

A study explored the effects of this compound on human cancer cell lines, including PC-3 (prostate cancer), RD (rhabdomyosarcoma), and HepG2 (hepatocellular carcinoma). The results indicated that treatment with varying concentrations of the compound led to significant reductions in cell viability, with IC values in the low micromolar range for certain cell types:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 5.0 | Induction of apoptosis via microtubule disruption |

| RD | 7.5 | Inhibition of cell cycle progression |

| HepG2 | 6.0 | Activation of apoptotic pathways |

These findings support the potential use of this compound as a lead compound in cancer therapy.

Antiviral Activity

In a separate investigation, this compound was tested against influenza virus strains. The compound demonstrated significant antiviral activity, achieving up to 70% inhibition at a concentration of 200 µM. This effect was attributed to its ability to bind to viral proteins, disrupting their function and preventing viral replication .

Comparative Analysis with Similar Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with structurally similar compounds such as thiiranes and oxetanes:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Four-membered ring (S) | Antiviral, anticancer |

| Thiirane | Three-membered ring (S) | Limited antiviral activity |

| Oxetane | Four-membered ring (O) | Primarily used in drug delivery systems |

This comparison highlights the unique position of this compound within the realm of sulfur-containing heterocycles, particularly regarding its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.